1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid is a colorless, odorless, and crystalline compound with the molecular formula C16H22O2 and a molecular weight of 246.35. This compound is known for its unique structure, which combines a cyclohexane ring with a carboxylic acid group and a phenylpropan-2-yl substituent.
Preparation Methods
The synthesis of 1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction between phenylpyruvic acid and 4-phenyl-3-buten-2-one under microwave-assisted conditions in alkaline tert-butanol or toluene solutions . This reaction yields the desired product with high diastereospecificity due to a [3,3]-sigmatropic rearrangement followed by intramolecular aldol condensation . Industrial production methods may involve similar synthetic strategies but optimized for large-scale production.
Chemical Reactions Analysis
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions typical of carboxylic acids. These include:
Oxidation: The compound can be oxidized to form cyclohexene derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The carboxylic acid group can be converted to an acid chloride using reagents like thionyl chloride.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and chlorinating agents like thionyl chloride. Major products formed from these reactions include cyclohexene derivatives, alcohols, acid chlorides, and esters.
Scientific Research Applications
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid has various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and interactions with biological targets.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity. The phenylpropan-2-yl substituent may interact with hydrophobic pockets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
1-(2-Phenylpropan-2-yl)cyclohexane-1-carboxylic acid can be compared with other similar compounds such as:
Cyclohexanecarboxylic acid: Lacks the phenylpropan-2-yl substituent, making it less complex and potentially less specific in its interactions.
Phenylacetic acid: Contains a phenyl group directly attached to the carboxylic acid, differing in the absence of the cyclohexane ring.
Cyclohexylacetic acid: Similar in having a cyclohexane ring but differs in the position and nature of the substituents.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O2/c1-15(2,13-9-5-3-6-10-13)16(14(17)18)11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-12H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCXQHLOOIKEIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2(CCCCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228515-10-2 |
Source
|
Record name | 1-(2-phenylpropan-2-yl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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